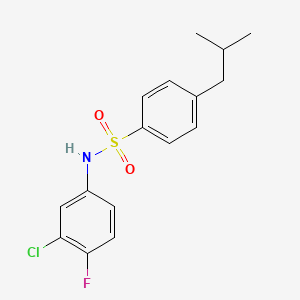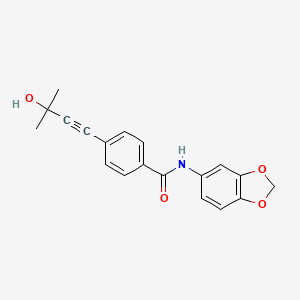![molecular formula C18H17N3O B5622632 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide](/img/structure/B5622632.png)
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide
Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is a compound that features a benzimidazole moiety linked to an ethyl chain and a phenyl acrylamide group. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulphite as an oxidation agent and solvents like hexane and water for purification .
Chemical Reactions Analysis
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide undergoes several types of chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interferes with viral replication and bacterial cell wall synthesis .
Comparison with Similar Compounds
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is unique due to its specific structure, which combines the benzimidazole core with an ethyl chain and phenyl acrylamide group. Similar compounds include:
2-(1H-Imidazol-2-yl)benzoic acid: Known for its antimicrobial properties.
N-(1H-Benzoimidazol-2-yl)-2-methoxy-benzamide: Investigated for its anticancer activity.
2-Phenylbenzimidazole derivatives: Studied for their anticancer and antiviral properties.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOQDMHZNVSPQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328284 | |
| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300829-03-2 | |
| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B5622560.png)


![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)
![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5622601.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B5622619.png)
![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
![N'-benzyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B5622625.png)
![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
